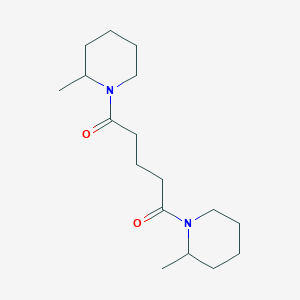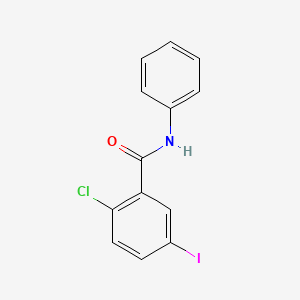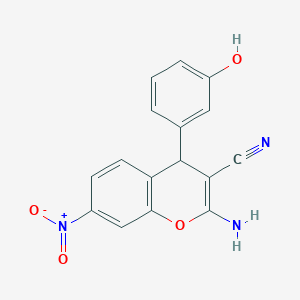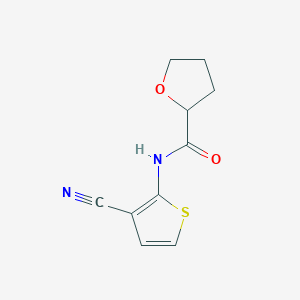![molecular formula C18H16BrN5O4 B10972707 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide](/img/structure/B10972707.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and nitro group, linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with the benzamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield various substituted pyrazole derivatives.
Scientific Research Applications
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets involved depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitroacetophenone: A simpler compound with similar functional groups.
3-Nitro-4-bromoacetophenone: Another related compound with a similar structure.
Uniqueness
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is unique due to its combination of a pyrazole ring with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16BrN5O4 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)benzamide |
InChI |
InChI=1S/C18H16BrN5O4/c1-11-6-12(2)23(16(25)7-11)21-18(26)14-5-3-4-13(8-14)9-22-10-15(19)17(20-22)24(27)28/h3-8,10H,9H2,1-2H3,(H,21,26) |
InChI Key |
WYEFRXSNXGXYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10972639.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10972644.png)
![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10972650.png)
![5-cyclopropyl-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10972651.png)

![4-{[(2,4-dichlorophenyl)carbamoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10972657.png)

![N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10972671.png)
![4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972678.png)
![4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10972680.png)

![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B10972693.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10972697.png)
